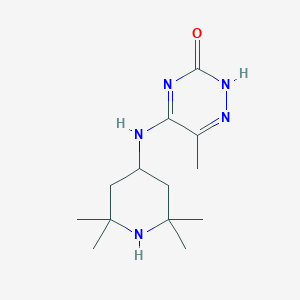
C13H23N5O
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C13H23N5O is a chemical compound known for its unique structure and properties It is characterized by the presence of a triazine ring substituted with a methyl group and a piperidinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C13H23N5O typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidinol with appropriate triazine precursors under controlled conditions. The reaction conditions often include the use of solvents such as acetone or ethanol and may require catalysts to facilitate the reaction. The process involves heating the reaction mixture to specific temperatures to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The use of micro fixed-bed reactors packed with catalysts such as platinum on carbon (Pt/C) can significantly improve the reaction rate and product purity. The reaction conditions are optimized to achieve high yields and purity, making the process suitable for large-scale production.
化学反应分析
Types of Reactions
C13H23N5O undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
科学研究应用
C13H23N5O has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of C13H23N5O involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2,2,6,6-tetramethyl-4-piperidinol: A related compound used as an intermediate in the synthesis of various derivatives.
2,2,6,6-tetramethyl-4-piperidone: Another similar compound with applications in organic synthesis.
Uniqueness
C13H23N5O is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C13H23N5O |
|---|---|
分子量 |
265.35 g/mol |
IUPAC 名称 |
6-methyl-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C13H23N5O/c1-8-10(15-11(19)17-16-8)14-9-6-12(2,3)18-13(4,5)7-9/h9,18H,6-7H2,1-5H3,(H2,14,15,17,19) |
InChI 键 |
PBNQZRTUZJGGKT-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1NC2CC(NC(C2)(C)C)(C)C |
规范 SMILES |
CC1=NNC(=O)N=C1NC2CC(NC(C2)(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N-[7-methoxy-2-(trifluoromethyl)-4-quinazolinyl]amine](/img/structure/B254067.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254070.png)
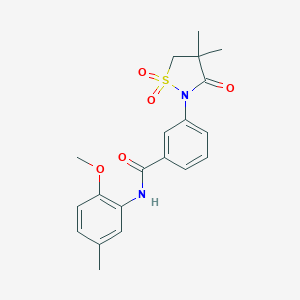
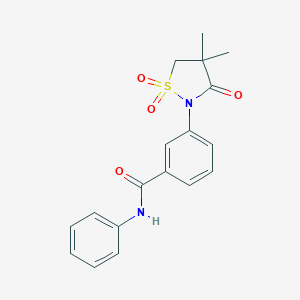
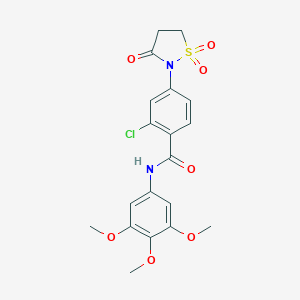
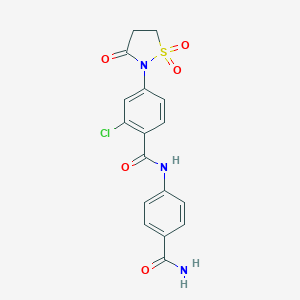
![N-[2-(4-methoxyphenoxy)ethyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254082.png)
![N-[4-(aminocarbonyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254083.png)
![Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate](/img/structure/B254086.png)
![Propyl 3-[(4-benzylpiperazin-1-yl)methyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylate](/img/structure/B254087.png)
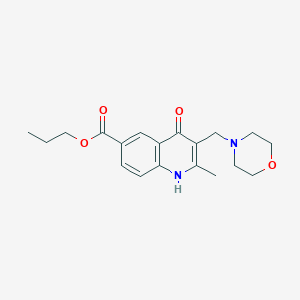
![N-[2-(BENZENESULFONYL)-2-(PYRIDIN-3-YL)ETHYL]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B254091.png)
![2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-N-PENTYLACETAMIDE](/img/structure/B254092.png)
